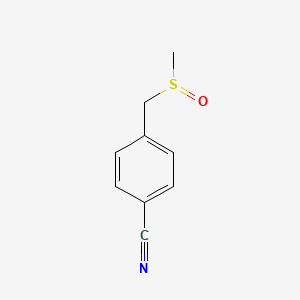

4-((Methylsulfinyl)methyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-((Methylsulfinyl)methyl)benzonitrile” is a chemical compound with the molecular formula C8H7NOS . It has an average mass of 165.212 Da and a monoisotopic mass of 165.024841 Da .

Molecular Structure Analysis

The molecular structure of “4-((Methylsulfinyl)methyl)benzonitrile” consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a methylsulfinyl group (a sulfur atom bonded to a methyl group and an oxygen atom) attached to the benzene ring .Applications De Recherche Scientifique

Green Synthesis of Benzonitrile

4-((Methylsulfinyl)methyl)benzonitrile: can be used in the green synthesis of benzonitrile, a process that is more environmentally friendly and sustainable. The synthesis from benzaldehyde and hydroxylamine hydrochloride is advantageous due to its mild reaction conditions and low production cost, making it suitable for industrial-scale applications . This method avoids the use of metal salt catalysts and simplifies the separation process, which is beneficial for large-scale production.

Advanced Coating Production

This compound serves as an intermediate in the production of benzoguanamine , which is widely used in advanced coatings . The coatings industry values these intermediates for their ability to improve the properties of the final product, such as durability and resistance to environmental factors.

Synthesis of Aromatic Nitriles

The compound is applicable in the synthesis of a variety of aromatic nitriles . Aromatic nitriles are important in the chemical industry for producing pharmaceuticals, agrochemicals, and other specialty chemicals.

Pesticides and Dyes Intermediates

Benzonitrile derivatives, including 4-((Methylsulfinyl)methyl)benzonitrile , are key intermediates in the synthesis of pesticides and dyes . These intermediates are crucial for developing new compounds with specific properties tailored to agricultural and fabric industries.

Propriétés

IUPAC Name |

4-(methylsulfinylmethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-12(11)7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGGGMSZDXLERB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(3S,4R)-3,4-Difluoropyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2853213.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoate](/img/structure/B2853214.png)

![(E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2853216.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2853221.png)

![(1R,5S,6R)-6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride](/img/structure/B2853230.png)

![2-(2-(Diethylamino)ethyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853232.png)